![molecular formula C24H17NO5 B2562153 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide CAS No. 886185-46-2](/img/structure/B2562153.png)
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide” is a compound that has been studied for its antibacterial properties . It has been found to be effective in inhibiting bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis .
Molecular Structure Analysis
The molecular structure of this compound has been determined using various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 416.5, XLogP3 of 2.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 7, Exact Mass of 416.09768286, Monoisotopic Mass of 416.09768286, and Topological Polar Surface Area of 132 .Aplicaciones Científicas De Investigación
Metabolism and Disposition
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a compound structurally related to the one , was studied for its metabolism and disposition in humans. It is an orexin 1 and 2 receptor antagonist under development for insomnia treatment. The study found that SB-649868 is extensively metabolized, with principal elimination via feces, and identified a unique hemiaminal metabolite resulting from oxidation of the benzofuran ring (Renzulli et al., 2011).
Neuropharmacology
In the context of neuropharmacology, SB-649868 was also evaluated for its effects on compulsive food consumption in a model of binge eating in female rats. The study highlighted the role of orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Chemistry Applications
The compound has also been a subject of interest in synthetic organic chemistry. For instance, studies on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans explored transformations relevant to the chemical structure of interest, demonstrating the versatility of benzofuran derivatives in synthetic applications (Levai et al., 2002).
Chemical Characterization
Another study focused on the synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Although not the same compound, the study's methods and analytical techniques are relevant for the characterization of structurally similar benzamide derivatives (Saeed et al., 2010).
Chemo-selective Synthesis
Research on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, including the production of N-(2-hydroxyphenyl)benzamides, indicates the breadth of chemical synthesis methods applicable to compounds with benzamide groups (Singh et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-22(16-10-11-19-20(14-16)29-13-12-28-19)23-21(17-8-4-5-9-18(17)30-23)25-24(27)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAYNHJJSIQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)
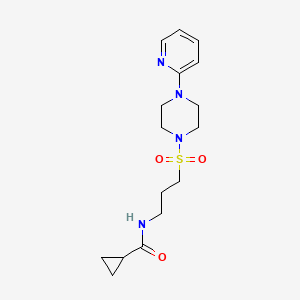

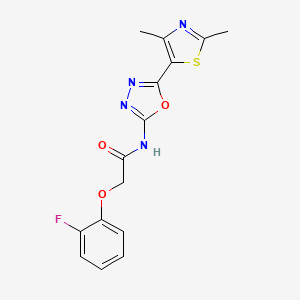
![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)

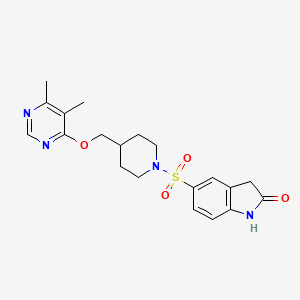

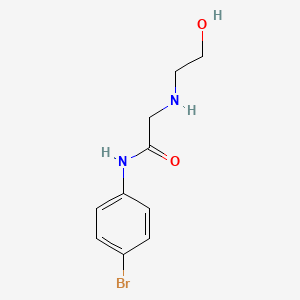
![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)
![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)
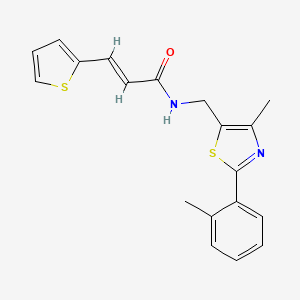
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)
